molecular formula C4H8O B1631353 (S)-(-)-1,2-Epoxybutane CAS No. 30608-62-9

(S)-(-)-1,2-Epoxybutane

Cat. No.: B1631353
CAS No.: 30608-62-9
M. Wt: 72.11 g/mol
InChI Key: RBACIKXCRWGCBB-BYPYZUCNSA-N
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Description

(S)-(-)-1,2-Epoxybutane is an organic compound that belongs to the class of epoxides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The (S)-(-) enantiomer refers to the specific spatial arrangement of the atoms, which is important for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Epoxybutane can be synthesized through several methods. One common approach is the epoxidation of 1-butene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the epoxide with high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via the asymmetric epoxidation of 1-butene. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are employed to achieve high enantioselectivity and yield. The process involves the use of oxidizing agents and specific reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1,2-Epoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

    Reduction: The compound can be reduced to form 1,2-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative cleavage of the epoxide ring can yield carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like ozone or potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in the presence of a nucleophile and a solvent like water or alcohol at room temperature.

    Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Carried out using ozone or potassium permanganate in an appropriate solvent, often at low temperatures.

Major Products Formed:

    Nucleophilic Substitution: Diols, ethers, amino alcohols.

    Reduction: 1,2-Butanediol.

    Oxidation: Aldehydes, ketones.

Scientific Research Applications

Chemical Intermediate

(S)-(-)-1,2-Epoxybutane serves as a critical intermediate in the synthesis of several chemical products:

  • Butylene Glycols and Derivatives : It is utilized in producing butylene glycols, which are further processed into polybutylene glycols and glycol ethers. These compounds are essential in manufacturing plastics, resins, and surfactants .
  • Corrosion Inhibitors : The compound acts as a corrosion-inhibiting additive in vinyl chloride production. It is effective at concentrations between 0.25% and 0.5% .
  • Gasoline Additives : It is incorporated into gasoline formulations to enhance performance and stability .

Stabilizer for Chlorinated Hydrocarbon Solvents

A significant portion of this compound is employed as a stabilizer for chlorinated hydrocarbon solvents. This application is crucial because:

  • Acid-Scavenging Properties : It mitigates the degradation of chlorinated solvents like trichloroethylene by acting as an acid scavenger, thereby prolonging their usability .
  • Safety Enhancement : By stabilizing these solvents, this compound contributes to safer handling and storage conditions in industrial environments.

Toxicological Studies and Safety Applications

Research has highlighted the toxicological profile of this compound, which informs its safe application:

  • Carcinogenic Potential : Studies have indicated that prolonged exposure can lead to carcinogenic effects in laboratory animals, particularly in high doses . This necessitates careful handling and regulatory compliance when used in industrial settings.
  • Genotoxicity : The compound has been shown to exhibit mutagenic properties in various bacterial strains, indicating potential risks for genetic damage . Such findings underscore the importance of safety protocols during its application.

Environmental Applications

This compound's environmental fate and behavior are critical for assessing its ecological impact:

  • Biodegradability : It has been determined to be readily biodegradable under specific conditions, which is favorable for minimizing environmental persistence .
  • Low Bioaccumulation Potential : With a log Kow of 0.68, the compound exhibits low potential for bioaccumulation in aquatic systems .

Case Study 1: Industrial Use as a Stabilizer

A study conducted on the use of this compound in trichloroethylene formulations demonstrated that its incorporation significantly reduced the rate of degradation due to acid formation. This application not only enhanced the solvent's stability but also improved safety profiles during storage and handling.

Case Study 2: Synthesis of Butylene Glycols

In a series of experiments aimed at synthesizing butylene glycols using this compound as an intermediate, researchers found that varying reaction conditions could optimize yield and purity. These findings have implications for large-scale production processes in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The specific spatial arrangement of the atoms in the (S)-(-) enantiomer influences its interactions with biological molecules and catalysts, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Comparison with Similar Compounds

    ®-(+)-1,2-Epoxybutane: The enantiomer of (S)-(-)-1,2-Epoxybutane with opposite spatial arrangement.

    1,2-Epoxypropane (Propylene oxide): A smaller epoxide with similar reactivity but different applications.

    1,2-Epoxyoctane: A larger epoxide with similar chemical properties but different physical characteristics.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo enantioselective transformations makes it a valuable tool in asymmetric synthesis and chiral resolution, setting it apart from other epoxides.

Biological Activity

(S)-(-)-1,2-Epoxybutane, a chiral epoxide with the molecular formula C4_4H8_8O, has garnered attention in various fields due to its biological activity. This article presents a comprehensive overview of the compound's biological effects, including its mutagenicity, carcinogenic potential, and other toxicological aspects based on diverse research findings.

  • Molecular Weight : 72.11 g/mol
  • CAS Number : 30608-62-9
  • Structural Formula : Structural Formula

Biological Activity Overview

  • Mutagenicity :
    • This compound is classified as a direct-acting alkylating agent , which means it can directly modify DNA. Studies have shown that it induces mutations in various microbial systems including Salmonella typhimurium and Escherichia coli .
    • It has been reported to induce SOS repair activity in Salmonella typhimurium TA1525/pSK1002 and produce differential killing zones in strains of E. coli proficient and deficient in DNA repair mechanisms .
  • Carcinogenic Potential :
    • Limited evidence suggests that this compound may have carcinogenic properties. In inhalation studies with Fischer 344/N rats and B6C3F1 mice, exposure resulted in a significant increase in nasal cavity tumors and bronchiolar adenomas .
    • The compound was also shown to induce DNA damage and mutations in bacterial models, which supports its potential carcinogenicity .
  • Toxicological Studies :
    • In a study involving inhalation exposure of mice and rats to 1,2-epoxybutane over 103 weeks, non-neoplastic changes were observed in the nasal epithelium, including inflammation and hyperplasia .
    • Acute toxicity assessments revealed that the compound causes severe irritation to the eyes and skin, with an LD50 of approximately 900 mg/kg for oral administration in rats .

Inhalation Study

A significant study involved exposing groups of male and female B6C3F1 mice to varying concentrations of this compound (0, 50, or 100 ppm) for six hours per day over five days a week for 102 weeks. The results indicated:

  • Survival rates were comparable across groups until week 86 when high-dose females showed reduced survival.
  • Non-neoplastic nasal changes included inflammation and erosion .

Genetic Activity Assessment

The genetic effects of this compound were evaluated through various assays:

  • Induction of mutations was confirmed in Drosophila melanogaster, where it caused sex-linked recessive lethal mutations.
  • It also increased the frequency of sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells .

Summary Table of Biological Activities

Biological Activity Findings
MutagenicityInduces mutations in bacteria; alkylating agent
CarcinogenicityLimited evidence; nasal tumors in animal studies
Acute ToxicityLD50 ~900 mg/kg (oral); severe skin irritation
Genetic DamageInduces chromosomal aberrations; mutagenic effects

Q & A

Basic Research Questions

Q. How is the molecular weight of (S)-(-)-1,2-Epoxybutane calculated?

The molecular weight is derived by summing the atomic weights of its constituent atoms (C₄H₈O). Calculations follow:

AtomQuantityAtomic Weight (g/mol)Total Contribution
Carbon (C)412.010748.0428
Hydrogen (H)81.0088.064
Oxygen (O)115.999415.9994
Molecular Weight : 72.106 g/mol .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H-NMR : To analyze metabolic interactions, as demonstrated in studies of astroglia cell responses .
  • EPR Spectroscopy : Used to identify radical intermediates formed during epoxide ring-opening reactions .
  • Optical Rotation : Measures enantiomeric purity, with [α]²⁰/D = −10° (neat) .

Q. What are the primary synthetic routes for this compound?

  • Epoxidation of 1-Butene : Reaction with peracetic acid yields high-purity epoxide .
  • Chlorohydrin Process : Older method involving 1-butene chlorohydrin dehydrochlorination with Ca(OH)₂ .

Advanced Research Questions

Q. How does this compound function in CO₂ cycloaddition catalysis?

It serves as a precursor in hydroxy-rich covalent organic frameworks (COFs), enabling efficient CO₂ conversion into cyclic carbonates. Reaction conditions (e.g., 63°C, 1013 hPa) and catalytic mechanisms are optimized for regioselectivity .

Q. What governs the regioselectivity of ring-opening polymerization (ROP) for this epoxide?

ROP proceeds via nucleophilic attack at the less substituted carbon under basic conditions. Anionic initiators (e.g., alkoxides) yield poly(butylene oxide) with controlled molecular weights . Acidic conditions favor electrophilic pathways, forming branched polymers .

Q. What factors influence the stability of this compound in experimental settings?

  • pH : Rapid hydrolysis occurs under acidic conditions (pH < 7) .
  • Nucleophiles : Reacts with amines, thiols, or water, necessitating anhydrous storage .
  • Temperature : Exothermic polymerization risk above 63°C; storage at 2–30°C recommended .

Q. What toxicological risks are associated with this compound exposure?

  • Carcinogenicity : Classified as Group 2B (possibly carcinogenic to humans) by IARC due to nasal tumors in rats and mutagenicity in bacterial assays .
  • Acute Toxicity : LD₅₀ (oral, rat) = 500 mg/kg; LC₅₀ (inhalation) = 1743 mg/kg (rabbit) .

Q. How does this compound degrade in the environment?

  • Atmospheric Hydrolysis : Reacts with hydroxyl radicals (t₁/₂ ~ hours), forming butanediol and CO₂ .
  • Aquatic Fate : 86.8 g/L solubility; low bioaccumulation potential (log Kow = 0.68) .

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Required due to flammability (flash point = −26°C) and inhalation risks .
  • PPE : Use nitrile gloves and eye protection to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize with dilute acid before incineration .

Q. How is enantiomeric purity validated in synthesized this compound?

  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., cyclodextrin columns).
  • Polarimetry : Compare observed optical rotation ([α]²⁰/D) to literature values .

Properties

IUPAC Name

(2S)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBACIKXCRWGCBB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315723
Record name (2S)-2-Ethyloxirane
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30608-62-9
Record name (2S)-2-Ethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30608-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethyloxirane
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Record name Oxirane, 2-ethyl-, (2S)
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Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 50 ml, the solution to be hydrogenated comprising 2.5 g of vinyloxirane and 22.5 g of tetrahydrofuran was admixed with 0.5 g of catalyst No. 1 without prior activation with hydrogen and hydrogenated with hydrogen at 25° C. and 40 bar for 8 hours while stirring. At a conversion of 100%, 91.7 mol% of 1,2-butylene oxide, 1.0 mol% of n-butyraldehyde and 2.6 mol% of n-butanol were obtained. Examples 3-22
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Synthesis routes and methods III

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U.S. Pat. No. 3,288,867 discloses the stabilization of nitromethane by the addition thereto of a stabilizing liquid such as acetone, benzene, 1,2 butylene oxide, cyclohexanone, methylene chloride etc. to provide a safe method for the bulk transportation of nitromethane.
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Synthesis routes and methods IV

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Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(-)-1,2-Epoxybutane
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